Triglycerol
Overview
Description
Triglycerol, also known as Triacylglycerol (TAG), is an ester derived from glycerol and three fatty acids . It is the main constituent of body fat in humans and other vertebrates, as well as vegetable fat . It is nonpolar, hydrophobic, and insoluble in water .
Synthesis Analysis
Triglycerides are synthesized from excess, coenzyme A-conjugated fatty acids by diacylglycerol O-acyltransferases (DGAT1 and DGAT2) . An alternative pathway for triglyceride biosynthesis has been identified, driven by a protein called DIESL under potent control by TMX1 .Molecular Structure Analysis
Triglycerides are triesters consisting of a glycerol bound to three fatty acid molecules . The three fatty acids may or may not be identical .Chemical Reactions Analysis
The synthesis of a triglyceride involves the reaction of the three hydroxyl (OH-) groups of a single glycerol molecule with the carboxyl groups (COOH-) of three fatty acids to create ester bonds .Physical And Chemical Properties Analysis
Triglycerides are non-polar, hydrophobic, and insoluble in water . They serve as a solvent for other fats .Scientific Research Applications
Emulsification in Drug Delivery
Triglycerol is used as an emulsifier in the preparation of oil-in-water (O/W) emulsions for drug encapsulation. For instance, it has been used to encapsulate curcumin, a chemo-preventive agent with poor water-solubility and bioaccessibility . The emulsion, prepared by high-pressure homogenization, showed remarkable stability and effective protection of curcumin during simulated gastrointestinal digestion .
Food Industry Applications
In the food industry, triglycerol is used in the interesterification process to modify the physico-chemical properties of edible fat-based products . This process has gained popularity as a healthier alternative to partial hydrogenation, which has been linked to health issues .
Biosensing Applications
Triglycerol-based compounds have shown potential in biosensing applications . For example, the protein complex of biotin and streptavidin, widely used in many biosensing applications, can be immersed in triglycerol-based droplets .
Mechanism of Action
Safety and Hazards
Future Directions
Recent advances in human genetics, together with a large body of epidemiologic, preclinical, and clinical trial results, provide strong support for a causal association between triglycerides (TG), TG-rich lipoproteins (TRL), and TRL remnants, and increased risk of myocardial infarction, ischaemic stroke, and aortic valve stenosis . This has led to increasing recognition of the relationship between “residual” cardiovascular risk and other non-LDL-C lipid parameters, most notably triglycerides (TG) especially among optimally statin-treated patients .
properties
IUPAC Name |
3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNTUZCMJBTHOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Polyglycerin-3 | |
CAS RN |
56090-54-1, 20411-31-8 | |
Record name | Polyglycerin-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triglycerol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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